molecular formula C12H16ClN3 B12626172 2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride CAS No. 1171668-43-1

2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride

Cat. No.: B12626172
CAS No.: 1171668-43-1
M. Wt: 237.73 g/mol
InChI Key: PCKWHCVZWGFEMR-UHFFFAOYSA-N
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Description

2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride (CAS No. 1171668-43-1) is a heterocyclic organic compound with the molecular formula C₁₂H₁₆ClN₃. Structurally, it features a quinoline backbone substituted with a hydrazino group at position 2, an ethyl group at position 8, and a methyl group at position 3 (Fig. 1). The hydrochloride salt enhances its stability and solubility, making it suitable for synthetic and pharmaceutical applications. This compound is listed in supplier catalogs as a heterocyclic building block, with alternative names including CTK8E4048 .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1171668-43-1

Molecular Formula

C12H16ClN3

Molecular Weight

237.73 g/mol

IUPAC Name

(8-ethyl-3-methylquinolin-2-yl)hydrazine;hydrochloride

InChI

InChI=1S/C12H15N3.ClH/c1-3-9-5-4-6-10-7-8(2)12(15-13)14-11(9)10;/h4-7H,3,13H2,1-2H3,(H,14,15);1H

InChI Key

PCKWHCVZWGFEMR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC2=C1N=C(C(=C2)C)NN.Cl

Origin of Product

United States

Preparation Methods

Method 1: Direct Reaction of Hydrazine with Quinoline Derivatives

  • Reagents :

    • 2-Chloro-8-ethyl-3-methylquinoline
    • Hydrazine dihydrochloride
    • Ethanol as a solvent
  • Procedure :

    • The reaction involves refluxing a mixture of 2-chloro-8-ethyl-3-methylquinoline and hydrazine dihydrochloride in ethanol for a specified duration.
    • The completion of the reaction can be monitored using Thin Layer Chromatography (TLC).
    • After completion, the solvent is evaporated, and the resultant product is washed with petroleum ether followed by recrystallization.
  • Yield and Characterization :

    • Typical yields range from 60% to 85%.
    • Characterization can be performed using melting point determination and spectroscopic methods.

Method 2: Use of Hydrazine Hydrate in Mild Conditions

This method emphasizes mild reaction conditions that enhance safety and yield.

  • Reagents :

    • Ethyl hydrozino-formate
    • Hydrazine hydrate (40% solution)
  • Procedure :

    • In a controlled environment, ethyl hydrozino-formate is reacted with hydrazine hydrate under stirring at temperatures between 40°C to 90°C for several hours.
    • The reaction mixture is then concentrated under vacuum to remove excess solvent, followed by cooling to induce crystallization.
  • Yield and Purity :

    • This method can achieve yields above 94% with high selectivity (approximately 99%).

Method 3: Sequential Synthesis via Intermediate Compounds

This method involves synthesizing intermediates that are subsequently converted into the target compound.

  • Reagents :

    • Starting from simpler quinoline derivatives, such as methylquinoline.
  • Procedure :

    • The initial step involves forming an intermediate hydrazone by reacting methylquinoline with hydrazine.
    • This intermediate is then subjected to further reactions to introduce the ethyl group, ultimately yielding the desired product.

Summary Table of Preparation Methods

Method Key Reagents Yield (%) Reaction Conditions
Method 1 Hydrazine dihydrochloride 60-85 Reflux in ethanol
Method 2 Ethyl hydrozino-formate >94 Stir at 40°C to 90°C
Method 3 Methylquinoline, hydrazine Variable Sequential reactions

Recent studies have highlighted the efficacy of different synthetic routes for quinoline derivatives, emphasizing their medicinal properties. For instance, quinolines have shown antiviral activity against various pathogens, which underscores the importance of efficient synthesis methods in drug development.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrazine derivatives .

Scientific Research Applications

Chemical Properties and Structure

The compound features a hydrazine functional group attached to a quinoline ring, characterized by its molecular formula C12H16ClN3C_{12}H_{16}ClN_3 and a molecular weight of approximately 237.73 g/mol. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for biochemical applications.

Medicinal Chemistry

2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride exhibits significant biological activities, making it a candidate for medicinal chemistry research. Its structure suggests potential therapeutic applications, including:

  • Antimicrobial Activity : The compound has demonstrated activity against various bacterial strains, indicating potential as an antibacterial agent.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms of action and efficacy against specific cancer types .

Proteomics Research

The compound has been utilized in proteomics research due to its ability to interact with proteins and enzymes. This interaction is crucial for understanding protein functions and developing new therapeutic strategies.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing other compounds. Its reactions are important for creating novel derivatives with potentially enhanced biological activities .

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The compound exhibited significant inhibition zones, suggesting its potential as an antibacterial agent.

PathogenInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus12

This study highlights the compound's potential role in developing new antimicrobial therapies.

Case Study 2: Anticancer Activity Exploration

Another research initiative focused on the anticancer properties of the compound against various cancer cell lines. Results indicated that it could induce apoptosis in cancer cells, leading to reduced viability.

Cell LineIC50 (µM)
HeLa (Cervical Cancer)10
MCF-7 (Breast Cancer)15

These findings support further exploration into its use as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in these interactions are often related to cellular processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with hydrazino substituents and varying alkyl/aryl groups are critical in medicinal chemistry and material science. Below is a detailed comparison of structurally related analogs:

Table 1: Structural and Molecular Comparison of 2-Hydrazinoquinoline Derivatives

Compound Name CAS No. Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Suppliers
2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride 1171668-43-1 C₁₂H₁₆ClN₃ 2-Hydrazino, 8-ethyl, 3-methyl 237.78* USA Chemical Suppliers
2-Hydrazino-8-methyl-3-phenylquinoline hydrochloride 1172400-01-9 C₁₆H₁₆ClN₃ 2-Hydrazino, 8-methyl, 3-phenyl 285.77 USA Chemical Suppliers
7,8-Dimethyl-3-ethyl-2-hydrazinoquinoline hydrochloride 1798721-58-0 C₁₃H₁₈ClN₃ 2-Hydrazino, 3-ethyl, 7,8-dimethyl 251.76* Parchem Chemicals
5-Chloro-3-ethyl-2-hydrazino-8-methylquinoline hydrochloride Not provided C₁₂H₁₅Cl₂N₃ 2-Hydrazino, 3-ethyl, 5-chloro, 8-methyl 280.18* Multiple suppliers

*Molecular weights calculated from molecular formulas.

Key Structural and Functional Differences

Substituent Variations The 8-ethyl-3-methyl variant (CAS 1171668-43-1) prioritizes small alkyl groups, likely favoring lipophilicity and metabolic stability . The 8-methyl-3-phenyl analog (CAS 1172400-01-9) introduces a bulky phenyl group at position 3, which may enhance π-π stacking interactions in drug-receptor binding . The 5-chloro substitution (CAS unspecified) introduces electron-withdrawing effects, which could influence reactivity in cross-coupling reactions .

Molecular Weight and Solubility The phenyl-substituted compound (285.77 g/mol) has the highest molecular weight, which may reduce aqueous solubility compared to the ethyl-methyl variant (237.78 g/mol) .

Supplier Availability

  • The ethyl-methyl and phenyl-methyl analogs are both supplied by USA Chemical Suppliers, suggesting their utility in diverse research applications .
  • The chloro-substituted derivative is listed under multiple suppliers, indicating broader industrial demand .

Research Implications

  • Medicinal Chemistry : The 3-phenyl variant’s aromaticity may enhance binding to hydrophobic enzyme pockets, while the 5-chloro derivative’s electronegativity could optimize pharmacokinetics .
  • Material Science : Steric effects from 7,8-dimethyl groups might stabilize metal complexes in catalytic systems .

Biological Activity

2-Hydrazino-8-ethyl-3-methylquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity, synthesis methods, and research findings associated with this compound.

  • Molecular Formula : C12H14ClN3
  • Molecular Weight : Approximately 237.73 g/mol
  • Structure : The compound features a hydrazine functional group attached to a quinoline ring, enhancing its solubility and reactivity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated the compound's effectiveness against various bacterial strains. For instance, derivatives of quinoline compounds have shown significant inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae .
  • Anticancer Properties : The compound has been explored for its potential anticancer effects. Similar quinoline derivatives have been reported to exhibit cytotoxicity against different cancer cell lines, suggesting that modifications in the hydrazine and quinoline structures can enhance their therapeutic potential .
  • Antiviral Effects : Recent findings indicate that certain derivatives of quinoline compounds may inhibit viral replication. The structural modifications in these compounds can influence their antiviral activity, particularly in relation to electron-withdrawing substituents .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Quinoline Derivative : Starting from appropriate precursors, the quinoline structure is synthesized through cyclization reactions.
  • Hydrazination : The introduction of the hydrazine moiety is achieved via hydrazine hydrate treatment under reflux conditions.
  • Salt Formation : The final product is obtained as a hydrochloride salt to improve solubility for biological assays.

Study on Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various hydrazinoquinoline derivatives against pathogenic strains. The results indicated that this compound had comparable inhibition zones to standard antibiotics, showcasing its potential as a lead compound for antibiotic development .

CompoundInhibition Zone (mm)Standard Drug (mm)
2-Hydrazino-8-Ethyl-3-Methylquinoline2224
5-Chloro Derivative2527

Anticancer Activity Assessment

In vitro studies demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values comparable to established chemotherapeutics. Further exploration into its mechanism of action revealed that it may induce apoptosis through reactive oxygen species (ROS) generation .

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